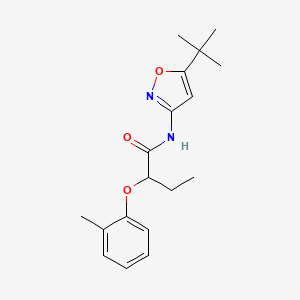![molecular formula C21H27N3O4 B5143536 1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXB is a small molecule that belongs to the class of piperazinone derivatives. It was first synthesized by researchers at Pfizer in the early 2000s and has since been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy. CXB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating various cellular processes in the brain.
Mechanism of Action
The mechanism of action of CXB is believed to be through its interaction with the sigma-1 receptor. This receptor is involved in regulating various cellular processes in the brain, including calcium signaling, neurotransmitter release, and mitochondrial function. CXB has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CXB has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. CXB has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using CXB in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using CXB is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on CXB. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CXB has been shown to enhance neuroprotection and reduce oxidative stress in the brain, which may make it a promising candidate for these conditions. Another area of interest is the development of more potent and selective sigma-1 receptor ligands, which may improve the usefulness of CXB in lab experiments and potential therapeutic applications.
In conclusion, CXB is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. While there are limitations to its use in lab experiments, CXB has shown promise as a potential treatment for neurodegenerative disorders, and future research may lead to the development of more potent and selective sigma-1 receptor ligands.
Synthesis Methods
The synthesis of CXB involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 2-(2-methoxyethyl)-6-hydroxybenzoxazole in the presence of a coupling agent to form the benzoxazolyl ethyl ester. The final step involves the reaction of the benzoxazolyl ethyl ester with cyclohexyl isocyanate in the presence of a catalyst to form CXB.
Scientific Research Applications
CXB has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to exhibit anxiolytic, antidepressant, and anticonvulsant effects in animal models. CXB has also been shown to enhance neuroprotection and reduce oxidative stress in the brain.
properties
IUPAC Name |
1-cyclohexyl-4-[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-12-9-19-22-17-8-7-15(13-18(17)28-19)21(26)23-10-11-24(20(25)14-23)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSPHNMULSIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)
![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)

![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)